(2-Bromoethoxy)cyclohexane
Overview
Description
“(2-Bromoethoxy)cyclohexane” is a chemical compound with the molecular formula C8H15BrO and a molecular weight of 207.11 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(2-Bromoethoxy)cyclohexane” consists of a cyclohexane ring with a bromoethoxy group attached . The InChI code for this compound is 1S/C8H15BrO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 .Physical And Chemical Properties Analysis
“(2-Bromoethoxy)cyclohexane” is a liquid at room temperature . It has a molecular weight of 207.11 and a molecular formula of C8H15BrO .Scientific Research Applications
- Biomimetic reactions mimic enzymatic processes found in nature. (2-Bromoethoxy)cyclohexane can act as an oxidant, facilitating selective oxygenation reactions. Researchers have investigated its use in biomimetic transformations, especially when water (H2O) is the desired byproduct .
Biomimetic Oxidations
Mechanism of Action
The bromine atom in (2-Bromoethoxy)cyclohexane could potentially undergo nucleophilic substitution reactions with biological targets, leading to various effects depending on the specific target . The cyclohexane ring and ethoxy group could also influence the compound’s lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the stability and efficacy of (2-Bromoethoxy)cyclohexane .
Safety and Hazards
properties
IUPAC Name |
2-bromoethoxycyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEJARKPVINFOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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